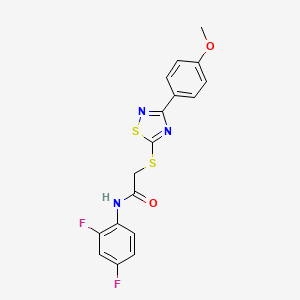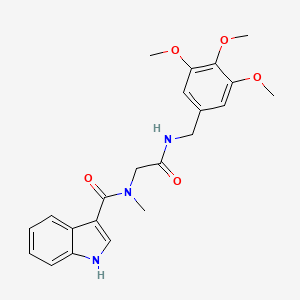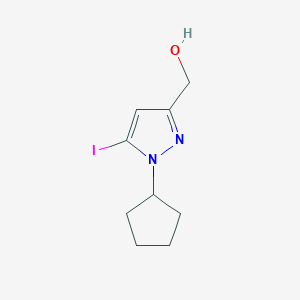![molecular formula C20H23N5O4 B2852200 Ethyl 2-(1,7-dimethyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate CAS No. 847040-31-7](/img/structure/B2852200.png)
Ethyl 2-(1,7-dimethyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(1,7-dimethyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate is a useful research compound. Its molecular formula is C20H23N5O4 and its molecular weight is 397.435. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(1,7-dimethyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(1,7-dimethyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
This compound can be utilized in the development of new antimicrobial agents. The structural complexity and presence of multiple functional groups may allow it to interact with bacterial enzymes or DNA, disrupting their normal function and leading to the death of the pathogen .
Anticancer Research
The purine analog structure of this compound suggests that it could be used in anticancer research. Purine analogs are known to interfere with DNA and RNA synthesis, which is crucial for the proliferation of cancer cells. This compound could potentially be used to study its effects on various cancer cell lines .
Antiviral Agents
Given the broad spectrum of biological activities of related heterocyclic compounds, this particular molecule could be investigated for its antiviral properties. It could be tested against a range of DNA or RNA viruses to assess its efficacy in inhibiting viral replication .
Alzheimer’s Disease Treatment
Compounds with similar structures have been shown to inhibit acetylcholinesterase, an enzyme associated with Alzheimer’s disease. Research into this compound’s ability to act as an acetylcholinesterase inhibitor could lead to the development of new treatments for Alzheimer’s disease .
Antidepressant and Anticonvulsant Properties
The compound’s potential to act on the central nervous system could be explored, particularly its antidepressant and anticonvulsant effects. This would involve pharmacological studies to determine its efficacy and mechanism of action in these areas .
Antihypertensive Activity
Due to the presence of a purine scaffold, which is common in many antihypertensive drugs, this compound could be studied for its ability to lower blood pressure. It could be a candidate for the development of new antihypertensive medications .
Anti-Inflammatory and Antifungal Applications
The compound could also be researched for its anti-inflammatory and antifungal properties. These applications would be particularly relevant in the development of new drugs for inflammatory diseases and fungal infections .
Macrophage Activation
Research into the compound’s ability to activate macrophages could provide insights into its potential use in immunotherapy. Macrophages play a crucial role in the immune response, and activating them could enhance the body’s ability to fight infections and diseases .
Eigenschaften
IUPAC Name |
ethyl 2-(1,7-dimethyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4/c1-4-29-15(26)12-25-18(27)16-17(22(3)20(25)28)21-19-23(10-13(2)11-24(16)19)14-8-6-5-7-9-14/h5-9,13H,4,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZSYDNLCPPLBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=CC=C4)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16801377 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}quinoxaline](/img/structure/B2852121.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide](/img/structure/B2852122.png)
![5-amino-N-(3,5-dimethylphenyl)-1-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2852123.png)
![6-(methylsulfanyl)-N-(4-{[(propan-2-yl)carbamoyl]amino}phenyl)pyridine-3-carboxamide](/img/structure/B2852124.png)

![N-(4-chlorophenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2852126.png)


![4-[[1-(2-Bromophenyl)sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2852134.png)

![Methyl 3-(2-ethoxy-2-oxoethoxy)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2852137.png)
![Methyl 3-{[(3-fluoro-4-methylphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2852140.png)